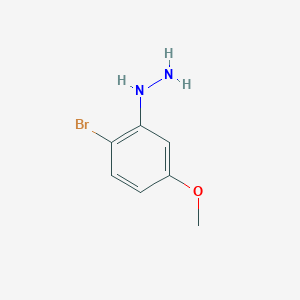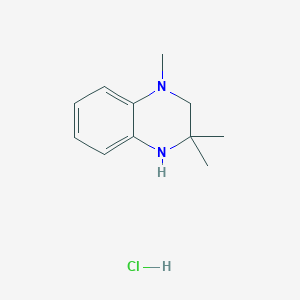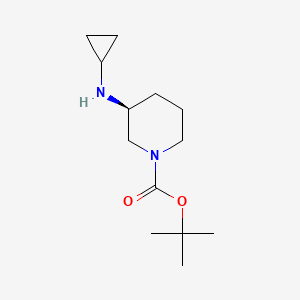![molecular formula C22H23N3O3 B2809444 N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide CAS No. 2097863-19-7](/img/structure/B2809444.png)
N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide” is a complex organic compound. It contains a cyclopentyl group (a cyclic hydrocarbon with a five-membered ring ), a 2-methylphenyl group (a phenyl group with a methyl substituent at the 2-position), and a tetrahydroquinazolin-1-yl group (a bicyclic compound containing a quinazoline core where the two nitrogen atoms are reduced ).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would form a five-membered ring, while the 2-methylphenyl group would contribute an aromatic ring to the structure. The tetrahydroquinazolin-1-yl group would add another bicyclic ring system .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The cyclopentyl group might undergo reactions typical of alkanes, such as combustion or halogenation. The 2-methylphenyl group, being aromatic, might undergo electrophilic aromatic substitution. The tetrahydroquinazolin-1-yl group could potentially undergo a variety of reactions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Facile Synthesis Approaches
Research indicates advancements in the synthesis of quinazoline derivatives. One study describes a high-yielding cyclisation process to produce (±)-crispine A, showcasing the versatility of quinazoline frameworks in synthetic chemistry (King, 2007).
Anticonvulsant Activity
Innovative derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have shown promise in anticonvulsant activity studies. A comprehensive approach involving synthesis, in vivo, and in silico methods revealed compounds with significant potential for anticonvulsive action, leading to the identification of a leader compound for further research (El Kayal et al., 2019).
Corrosion Inhibition
Quinazoline derivatives have been explored as corrosion inhibitors for mild steel in acidic media. Studies demonstrate the effectiveness of these compounds in protecting against corrosion, with high inhibition efficiencies reported. The inhibition mechanism is attributed to the adsorption of quinazoline derivatives on the metal surface, highlighting the application of these compounds in industrial maintenance (Kumar et al., 2020).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been synthesized and tested for their analgesic and anti-inflammatory activities. One study found that these compounds, particularly 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, exhibited potent activity, suggesting potential for development into new therapeutic agents (Alagarsamy et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-8-2-6-12-18(15)25-21(27)17-11-5-7-13-19(17)24(22(25)28)14-20(26)23-16-9-3-4-10-16/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYXTDZWIGDLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide](/img/structure/B2809362.png)
![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)

![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)
amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)


![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)



